molecular formula C21H18F3N5OS B2944802 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852143-95-4

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2944802
CAS RN: 852143-95-4
M. Wt: 445.46
InChI Key: ULLXAQWYSXPNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18F3N5OS and its molecular weight is 445.46. The purity is usually 95%.
BenchChem offers high-quality 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazole rings are a common motif in pharmaceuticals due to their versatile biological activities. Compounds with triazole groups have been synthesized and evaluated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, novel dipeptide derivatives attached to a triazole-pyridine moiety have demonstrated antimicrobial activity and potential as imaging agents due to their high brain uptake in biodistribution studies (Abdel-Ghany et al., 2013). This suggests that derivatives of the specified compound could be explored for neurological applications or as antimicrobial agents.

Antifungal and Plant Growth Regulating Activities

Triazole compounds containing thioamide groups have shown significant antifungal and plant growth-regulating activities. The synthesis and biological assessment of such compounds reveal their potential in agricultural research as fungicides or growth regulators (Li Fa-qian et al., 2005). Therefore, derivatives of the specified compound could be investigated for their efficacy in enhancing crop protection and yield.

Cholinesterase Inhibition for Alzheimer's Disease

Research into N-aryl derivatives of triazole-thioacetamide compounds has revealed moderate to good cholinesterase inhibitory activities. These compounds are potential therapeutic agents for Alzheimer's disease, showing promise in inhibiting enzymes responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning (Riaz et al., 2020). The compound could be a candidate for further modification and evaluation in the context of neurodegenerative diseases.

Insecticidal Properties

The synthesis of heterocycles incorporating a thiadiazole moiety has shown significant insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This indicates the potential of triazole and thiadiazole derivatives in developing new insecticides, suggesting that the specified compound could be explored for pest control applications.

properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5OS/c1-2-29-19(16-11-25-17-6-4-3-5-15(16)17)27-28-20(29)31-12-18(30)26-14-9-7-13(8-10-14)21(22,23)24/h3-11,25H,2,12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLXAQWYSXPNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.